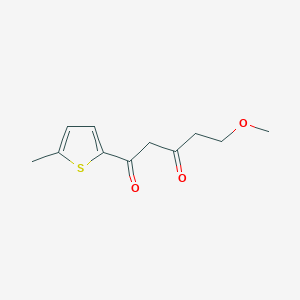

5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione

Beschreibung

Eigenschaften

Molekularformel |

C11H14O3S |

|---|---|

Molekulargewicht |

226.29 g/mol |

IUPAC-Name |

5-methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione |

InChI |

InChI=1S/C11H14O3S/c1-8-3-4-11(15-8)10(13)7-9(12)5-6-14-2/h3-4H,5-7H2,1-2H3 |

InChI-Schlüssel |

OEJKHXIGTGTESW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(S1)C(=O)CC(=O)CCOC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Condensation of 3,5-Cyclohexanedione and 5-Methyl-2-thiophenecarboxaldehyde

A reported and reliable method involves the reaction of 3,5-cyclohexanedione with 5-methyl-2-thiophenecarboxaldehyde in ethanol under reflux conditions. The procedure is as follows:

- Mix 20 mmol of 3,5-cyclohexanedione and 10 mmol of 5-methyl-2-thiophenecarboxaldehyde in 100 mL of ethanol.

- Reflux the mixture for 2 to 3 hours.

- Allow the reaction mixture to cool to room temperature.

- Filter the precipitated product.

- Wash the precipitate sequentially with ice-cooled water and ethanol.

- Dry the product under vacuum.

This method yields the desired diketone with the 5-methylthiophene moiety incorporated at the 1-position of the pentane-1,3-dione framework.

Optimization of Reaction Conditions

While the above method is straightforward, solvent choice and reaction temperature can significantly influence yield and purity. For example, similar diketone syntheses have shown that:

| Entry | Solvent | Yield (%) | Notes |

|---|---|---|---|

| 1 | Ethanol | 70-85 | Standard reflux solvent |

| 2 | Methanol | 60-75 | Slightly lower yield |

| 3 | Acetonitrile | Trace | Poor solubility, no reaction |

| 4 | Dichloromethane | 45-68 | Lower yield, requires longer time |

These data indicate that ethanol is preferred for this condensation due to its polarity and ability to dissolve both reactants effectively.

Alternative Synthetic Routes

Some literature suggests the use of triethoxymethane and acetic anhydride with substituted thiophene derivatives to generate related diketone compounds under reflux, which may be adapted for this compound. However, these methods are more complex and less direct than the condensation of cyclohexanedione and thiophene aldehyde.

Purification and Characterization

After synthesis, purification typically involves:

- Filtration of the crude precipitate.

- Washing with cold solvents to remove impurities.

- Vacuum drying to obtain a pure solid.

Characterization is done via:

- Melting point determination (uncorrected).

- Nuclear Magnetic Resonance (NMR) spectroscopy for proton and carbon environments.

- Mass spectrometry (MS) for molecular ion confirmation.

- Elemental analysis and crystal structure determination for confirmation of molecular geometry.

Summary Table of Preparation

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Condensation | 3,5-Cyclohexanedione + 5-methylthiophene-2-carboxaldehyde in EtOH reflux | 70-85% yield | Simple, reliable method |

| Cooling and filtration | Room temperature | Solid precipitate | Product isolation |

| Washing | Ice-cooled water and ethanol | Purified compound | Removes soluble impurities |

| Drying | Vacuum drying | Dry solid | Ready for characterization |

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Wissenschaftliche Forschungsanwendungen

5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and antioxidant effects.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds

Wirkmechanismus

The mechanism of action of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

a. 4,4-Difluoro-1-(5-methylthiophen-2-yl)pentane-1,3-dione (CAS 1694238-00-0)

- Molecular Formula : C₁₀H₁₀F₂O₂S

- Key Features : Replaces the methoxy group with two fluorine atoms at the 4-position.

- The absence of a methoxy group reduces hydrogen-bonding capacity, which may decrease solubility in polar solvents.

b. 1,3-Dioxane Derivatives (e.g., 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-trifluoromethylvalerophenone)

- Molecular Formula : C₁₈H₂₃F₃O₃

- Key Features : Incorporates a 1,3-dioxane ring instead of a diketone backbone.

- Impact of Substituents :

- The dioxane ring enhances steric bulk and may improve metabolic stability compared to linear diketones.

- The trifluoromethyl group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity.

c. Indolin-1,3-dione Derivatives

- Key Features : Cyclic diketones with fused aromatic systems.

- Additional carbonyl groups (e.g., in indolin-2,3-dione) reduce affinity for σ1 receptors but improve selectivity for σ2 subtypes .

Physical and Chemical Properties

*Estimated based on molecular formula C₁₁H₁₄O₃S.

Key Observations:

- Methoxy Group: Enhances electron donation and polarity, improving solubility in solvents like ethanol or acetone compared to fluorine-substituted analogs .

- Thiophene Ring : The 5-methylthiophen-2-yl group contributes to π-π stacking interactions, which are critical in crystal packing and material applications .

Biologische Aktivität

5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione is a synthetic organic compound notable for its structural features and potential biological activities. This compound belongs to the class of thiophene derivatives, characterized by a five-membered heteroaromatic ring containing sulfur. Its molecular formula is C10H12O3S, with a molecular weight of approximately 212.27 g/mol. The presence of the methoxy group and diketone functionality enhances its reactivity and potential applications in medicinal chemistry.

The compound's structure can be represented as follows:

The unique combination of functional groups in this compound allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex thiophene derivatives.

Biological Activities

Research indicates that 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione exhibits significant biological activity, particularly in the areas of antimicrobial and anticancer effects. The potential mechanisms of action include:

- Enzyme Interaction : The compound may interact with specific enzymes and receptors, modulating biological pathways that are crucial for cell survival and proliferation.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various microbial strains, indicating its potential as an antimicrobial agent.

- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines through mechanisms that may involve apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Studies have demonstrated that 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione possesses antimicrobial properties. For instance, it has been evaluated against several bacterial strains, yielding promising results regarding its inhibitory effects.

Anticancer Activity

In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis Induction |

| A549 | 22.5 | Cell Cycle Arrest |

These findings suggest that the compound may inhibit tubulin polymerization, a critical process for cancer cell division.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the effectiveness of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports its use as an antimicrobial agent.

-

Cytotoxicity Assessment :

- Another study focused on the cytotoxic effects of the compound on various cancer cell lines, revealing that it induced significant cell death in MCF-7 cells through apoptosis pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a Claisen-Schmidt condensation between a substituted thiophene carbonyl derivative (e.g., 5-methylthiophene-2-carbaldehyde) and a β-ketoester under acidic or basic catalysis. Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C), and stoichiometric ratios of reactants. Purification via column chromatography with silica gel and a hexane/ethyl acetate gradient is recommended to isolate the dione .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane). Yield improvements (typically 50–70%) are achieved by controlling moisture-sensitive steps and using anhydrous solvents .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the presence of methoxy (δ ~3.8 ppm), thiophene protons (δ ~6.8–7.5 ppm), and diketone carbonyls (δ ~2.8–3.2 ppm for α-protons; ~190–210 ppm for carbonyl carbons) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion confirmation (expected m/z ~264.3 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers identify biological targets or mechanisms of action for this compound?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) for binding affinity with enzymes such as cyclooxygenase-2 (COX-2) or kinases. Focus on hydrophobic interactions with the thiophene ring and hydrogen bonding with the diketone moiety .

- Biochemical Assays : Conduct enzyme inhibition assays (e.g., COX-2 ELISA) with IC₅₀ determination. Include positive controls (e.g., celecoxib) and validate results via Western blotting for downstream signaling markers .

Q. What computational strategies are effective for modeling the compound’s stability and reactivity in different environments?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .

- MD Simulations : Simulate solvation in water or lipid bilayers (using GROMACS) to assess hydrolytic stability of the methoxy group and diketone tautomerization .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity across studies?

- Methodology :

- Comparative Studies : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables like solvent effects (DMSO vs. ethanol).

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone) to identify structure-activity relationships (SARs) .

Q. What protocols are recommended for evaluating environmental persistence or degradation pathways?

- Methodology :

- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via LC-MS. Key intermediates may include thiophene ring-opened carboxylic acids .

- Ecotoxicology Assays : Use Daphnia magna or algal models (e.g., Chlorella vulgaris) to assess acute toxicity (LC₅₀/EC₅₀) and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.